

The Solubility Profile of Crotonobetaine Hydrochloride-d9: A Technical Guide

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Compound of Interest

Compound Name: Crotonobetaine Hydrochloride-d9

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This technical guide provides an in-depth overview of the solubility characteristics of **Crotonobetaine Hydrochloride-d9**, a deuterated analog of a key intermediate in L-carnitine biosynthesis. Understanding the solubility of this compound is critical for its application in metabolic research, drug discovery, and formulation development. Due to the limited availability of direct quantitative solubility data for the deuterated form, this guide leverages data from its non-deuterated counterpart, Crotonobetaine Hydrochloride, and the structurally similar Betaine Hydrochloride as reliable proxies. The underlying principles of solubility for these compounds are largely governed by their shared functional groups and ionic nature.

Physicochemical Properties Overview

Crotonobetaine Hydrochloride-d9 is a white crystalline solid. Its structure, featuring a quaternary ammonium cation and a carboxylate anion, makes it a zwitterionic compound. The presence of the hydrochloride salt significantly enhances its aqueous solubility. Deuteration adds to the molecular weight but is considered to have a minimal impact on the fundamental chemical properties that dictate solubility, such as bond energies.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for compounds structurally related to **Crotonobetaine Hydrochloride-d9**. This data provides a strong basis for estimating its solubility in various solvent systems. Betaine hydrochloride is an excellent proxy

due to the shared quaternary ammonium and hydrochloride salt moieties, which are primary drivers of solubility.

Solvent	Temperature (°C)	Solubility (g/100 mL)	Comments
Water	25	64.7[1][2][3]	Highly soluble. The zwitterionic nature and hydrochloride form contribute to strong interactions with polar water molecules.
Ethanol	25	5.0[2][4][5]	Soluble. Demonstrates solubility in polar protic solvents, though less than in water.
Methanol	Not Specified	~55 (for free base)	The free base, Betaine, is reported to be highly soluble in methanol. The hydrochloride salt is expected to be similarly soluble.
Chloroform	Not Specified	Practically Insoluble[4]	As a non-polar organic solvent, it is a poor solvent for highly polar, ionic compounds.
Ether	Not Specified	Practically Insoluble[4]	Similar to chloroform, this non-polar solvent does not effectively solvate the ionic compound.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound. The following protocol is a generalized procedure suitable for determining the solubility of **Crotonobetaine Hydrochloride-d9**.

1. Materials and Equipment:

- **Crotonobetaine Hydrochloride-d9**
- Selected solvents (e.g., water, ethanol, phosphate buffer pH 7.4)
- Analytical balance
- Vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or other validated analytical instrument.

2. Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **Crotonobetaine Hydrochloride-d9** to a vial. The excess solid should be visually apparent.
 - Add a known volume of the desired solvent to the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:

- Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended. The concentration of the solute in solution should remain constant over time once equilibrium is reached.
- Sample Separation:
 - After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Filter the sample through a syringe filter to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.
- Analysis:
 - Dilute the filtered solution with the appropriate solvent to a concentration within the calibration range of the analytical method.
 - Quantify the concentration of **Crotonobetaine Hydrochloride-d9** in the diluted sample using a validated HPLC or other suitable analytical method.
 - Calculate the original solubility by taking into account the dilution factor.

3. Data Interpretation:

The solubility is reported as the concentration of the solute in the saturated solution at a specific temperature, typically in units of mg/mL or g/100 mL.

Visualizations

L-Carnitine Biosynthesis Pathway

Crotonobetaine is a critical intermediate in the biosynthesis of L-carnitine, a compound essential for fatty acid metabolism. The following diagram illustrates the pathway, highlighting the position of Crotonobetaine.

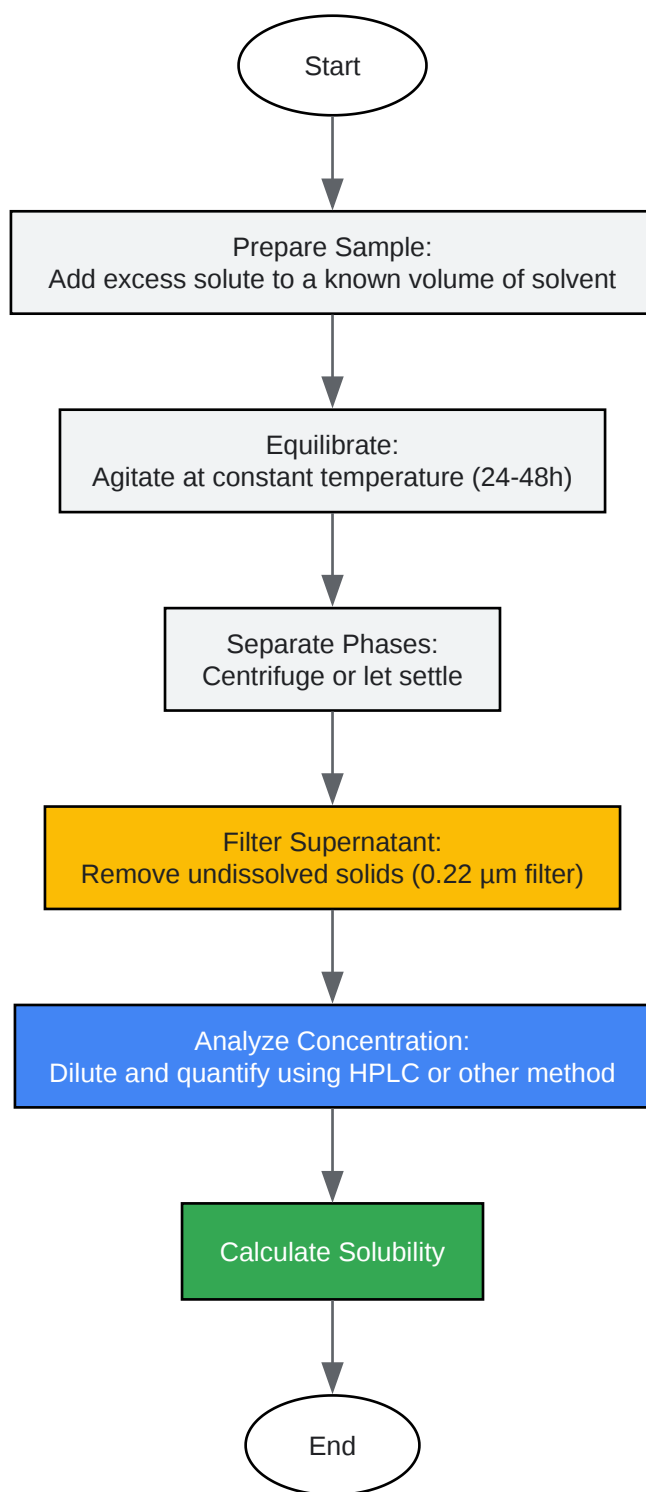


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Caption: L-Carnitine Biosynthesis Pathway.

Experimental Workflow for Solubility Determination

The diagram below outlines the logical steps of the shake-flask method for determining thermodynamic solubility.



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Caption: Shake-Flask Solubility Workflow.

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